molecular formula C19H24N2O2S B4715962 [4-(Furan-2-ylmethyl)piperazin-1-yl](5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

[4-(Furan-2-ylmethyl)piperazin-1-yl](5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

Cat. No.: B4715962
M. Wt: 344.5 g/mol
InChI Key: BIRLYVPXTRSHNF-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)piperazin-1-ylmethanone is a complex organic compound that features a combination of furan, piperazine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Piperazine Derivatization: The furan-2-ylmethyl intermediate is then reacted with piperazine under controlled conditions to form the [4-(Furan-2-ylmethyl)piperazin-1-yl] intermediate.

    Coupling with Benzothiophene: The final step involves coupling the [4-(Furan-2-ylmethyl)piperazin-1-yl] intermediate with 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-ylmethanone under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiophene moiety, resulting in various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it is studied for its potential interactions with various biomolecules, including enzymes and receptors.

Medicine

The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-ylmethyl)piperazin-1-ylmethanone: is similar to other compounds containing furan, piperazine, and benzothiophene moieties.

    4-(Furan-2-ylmethyl)piperazin-1-ylmethanone: can be compared to compounds like 4-(Furan-2-ylmethyl)piperazin-1-ylmethanol and 4-(Furan-2-ylmethyl)piperazin-1-ylmethane.

Uniqueness

The uniqueness of 4-(Furan-2-ylmethyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-4-5-17-15(11-14)12-18(24-17)19(22)21-8-6-20(7-9-21)13-16-3-2-10-23-16/h2-3,10,12,14H,4-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRLYVPXTRSHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Furan-2-ylmethyl)piperazin-1-yl](5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 2
[4-(Furan-2-ylmethyl)piperazin-1-yl](5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 3
[4-(Furan-2-ylmethyl)piperazin-1-yl](5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(Furan-2-ylmethyl)piperazin-1-yl](5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 5
[4-(Furan-2-ylmethyl)piperazin-1-yl](5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 6
[4-(Furan-2-ylmethyl)piperazin-1-yl](5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

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